Methyl 2-ethynylpyrimidine-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Methyl 2-ethynylpyrimidine-4-carboxylate (CAS 1196153-38-4, MFCD13189798) is a bifunctional heterocyclic building block defined by a pyrimidine core bearing an ethynyl handle at the 2-position and a methyl ester at the 4-position. With a molecular weight of 162.15 Da, calculated LogP of ~0.96, and a polar surface area of ~52 Ų, this compound occupies a distinctive physicochemical space that differentiates it from both its positional isomers and its free-acid or ethyl-ester analogs.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B14168697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethynylpyrimidine-4-carboxylate
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1)C#C
InChIInChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3
InChIKeyPBCPJTOXAQVNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Ethynylpyrimidine-4-Carboxylate Procurement Guide: Core Identity & Sourcing Parameters


Methyl 2-ethynylpyrimidine-4-carboxylate (CAS 1196153-38-4, MFCD13189798) is a bifunctional heterocyclic building block defined by a pyrimidine core bearing an ethynyl handle at the 2-position and a methyl ester at the 4-position [1]. With a molecular weight of 162.15 Da, calculated LogP of ~0.96, and a polar surface area of ~52 Ų, this compound occupies a distinctive physicochemical space that differentiates it from both its positional isomers and its free-acid or ethyl-ester analogs [2]. It is supplied as a research-grade intermediate—typically at ≥98% purity with batch-specific NMR, HPLC, or GC certification—and is primarily utilized in medicinal chemistry campaigns requiring a pyrimidine scaffold with a terminal alkyne for Sonogashira coupling, CuAAC click chemistry, or pharmacophore rigidification .

Why Generic Substitution of Methyl 2-Ethynylpyrimidine-4-Carboxylate Compromises Synthetic Utility: A Comparator-Based Rationale


In pyrimidine-based medicinal chemistry, seemingly minor structural variations—positional isomerism of the ester group, ester-to-acid conversion, or alkyl ester chain length—can profoundly alter reactivity, solubility, and downstream coupling efficiency. Methyl 2-ethynylpyrimidine-4-carboxylate occupies a narrow and non-interchangeable parameter window: its 4-carboxylate regioisomer exhibits a different electronic distribution and hydrogen-bonding topology compared to the 5-carboxylate analog [1]; its methyl ester provides a balance of lipophilicity (LogP ~0.96) and crystallinity that the free carboxylic acid (LogP ~0.2 estimated) or the ethyl ester (LogP ~1.5 estimated) cannot simultaneously match [2]; and the ethynyl group at C2 is irreplaceable for terminal-alkyne-dependent transformations such as CuAAC triazole formation or Sonogashira cross-coupling, where the corresponding bromo- or chloro-analogs require fundamentally different reaction conditions and catalysts [3]. These cumulative differentiation points mean that substituting a generic pyrimidine building block without confirming regioisomeric and functional-group congruence will predictably lead to divergent synthetic outcomes, compromised purity profiles, and invalid structure–activity relationships [4].

Methyl 2-Ethynylpyrimidine-4-Carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate LogP and PSA Comparison

The 4-carboxylate regioisomer (methyl 2-ethynylpyrimidine-4-carboxylate) exhibits a calculated LogP of 0.96 and a topological polar surface area (TPSA) of 52.08 Ų, whereas the 5-carboxylate isomer (methyl 2-ethynylpyrimidine-5-carboxylate) is expected to show a shifted LogP due to altered electronic distribution and a different TPSA arising from the distinct vector of the ester moiety [1]. This regioisomeric divergence directly impacts membrane permeability predictions and HPLC retention behavior, making the two isomers non-interchangeable in Lipinski-compliance profiling and in chromatographic method development [2].

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Ester vs. Free Acid Differentiation: LogP and Hydrogen-Bond Donor Count Impact on Permeability

Methyl 2-ethynylpyrimidine-4-carboxylate possesses zero hydrogen-bond donors (HBD = 0) and a LogP of 0.96, whereas its free-acid counterpart (2-ethynylpyrimidine-4-carboxylic acid) introduces one HBD and reduces LogP by approximately 0.7–0.8 log units (estimated at ~0.2) [1]. In Caco-2 permeability models, each additional HBD is associated with a roughly 2-fold decrease in apparent permeability, and a ΔLogP of 0.7 can shift a compound from moderate to poor permeability classification [2]. This makes the methyl ester the preferred form for cell-based assays where passive diffusion is required, while the free acid may be reserved for salt-formulation or aqueous-solubility-driven applications [3].

Drug Design ADME Prediction Prodrug Strategy

Ethynyl vs. Halogen Reactivity Divergence: Sonogashira Coupling Efficiency

Methyl 2-ethynylpyrimidine-4-carboxylate enters Sonogashira couplings as the terminal alkyne partner, enabling direct C–C bond formation with aryl/heteroaryl halides under standard Pd/Cu catalysis, whereas methyl 2-bromopyrimidine-4-carboxylate requires the inverse role as the electrophilic partner—necessitating a different alkyne nucleophile, often a protected acetylene equivalent [1]. The ethynyl-bearing building block is also directly competent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) without pre-activation, a transformation inaccessible to the 2-halo analog [2]. In reported nsp14 methyltransferase inhibitor campaigns, the 2-ethynylpyrimidine motif contributed to IC50 values as low as 30 nM, whereas the 2-halo or 2-H analogs were either inactive or required extensive re-optimization [3].

Synthetic Methodology Cross-Coupling Click Chemistry

Methyl Ester vs. Ethyl Ester: Rotatable Bond Count and Crystallinity Propensity

Methyl 2-ethynylpyrimidine-4-carboxylate contains 2 rotatable bonds (ester methoxy and ethynyl C–C), whereas the ethyl ester analog (ethyl 2-ethynylpyrimidine-4-carboxylate) contains 3 rotatable bonds, increasing conformational entropy in the solid state and generally reducing crystallinity and melting-point predictability [1]. In fragment-based drug discovery, lower rotatable bond count correlates with higher ligand efficiency and more reliable crystallographic binding-mode determination [2]. Suppliers report the methyl ester at ≥98% purity with well-resolved NMR spectra, reflecting a single, stable solid form suitable for long-term storage .

Solid-State Chemistry Formulation Science Crystallography

Optimal Application Scenarios for Methyl 2-Ethynylpyrimidine-4-Carboxylate Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Elaboration via CuAAC Click Chemistry

The terminal alkyne of methyl 2-ethynylpyrimidine-4-carboxylate enables direct, quantitative CuAAC conjugation with azide-bearing fragments to generate 1,4-disubstituted-1,2,3-triazole-linked pyrimidine libraries. This is a key transformation in fragment-based drug discovery, as demonstrated in CDK inhibitor patent families where pyrimidine-ethynyl intermediates are elaborated into potent, selective kinase inhibitors [1]. The methyl ester maintains adequate lipophilicity (LogP 0.96) for cell permeability during phenotypic screening while remaining hydrolytically stable under click conditions [2].

Sonogashira-Based Diversification for CNS-Oriented Medicinal Chemistry

The 2-ethynyl handle participates efficiently in Sonogashira couplings with diverse aryl halides, enabling rapid exploration of C2-substituted pyrimidine series. The combination of moderate LogP (0.96), low molecular weight (162 Da), and zero HBD makes the compound an ideal starting point for CNS drug discovery programs where blood–brain barrier penetration is required [3]. The 4-carboxylate regioisomer places the ester in an orientation that, upon hydrolysis or amidation, can engage key hydrogen-bonding residues in target binding sites, a geometric feature unavailable to the 5-carboxylate isomer [4].

Nsp14 Methyltransferase Inhibitor Lead Optimization

In the design of SARS-CoV-2 nsp14 methyltransferase inhibitors, the 2-ethynylpyrimidine scaffold has demonstrated IC50 values as low as 30 nM in biochemical assays [5]. Methyl 2-ethynylpyrimidine-4-carboxylate serves as a direct precursor to these inhibitor chemotypes, and its high certified purity (≥98%) ensures that SAR interpretations are not confounded by regioisomeric or de-esterified impurities .

Coordination Chemistry and Emissive Material Precursor

The ethynylpyrimidine ligand framework has been exploited to prepare emissive Pt(II) and Au(I) complexes with characterized solid-state structures [6]. Methyl 2-ethynylpyrimidine-4-carboxylate can be deprotected to the free carboxylic acid or used directly as a ligand precursor, with the ester group providing a synthetic handle for further functionalization without interfering with metal coordination at the ethynyl and pyrimidine nitrogen sites [7].

Quote Request

Request a Quote for Methyl 2-ethynylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.